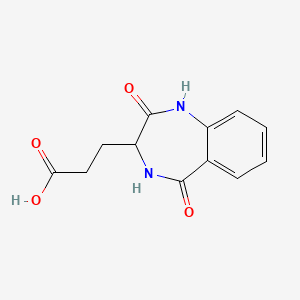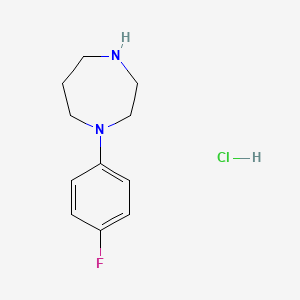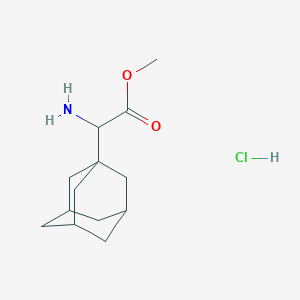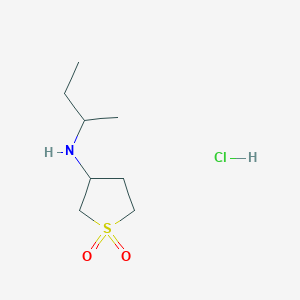
N-(sec-Butyl)tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(sec-Butyl)tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride is a chemical compound with the molecular formula C8H18ClNO2S It is a derivative of tetrahydrothiophene, a sulfur-containing heterocycle, and is characterized by the presence of a sec-butyl group and an amine functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(sec-Butyl)tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride typically involves the following steps:
Formation of Tetrahydrothiophene: The starting material, tetrahydrothiophene, is prepared through the hydrogenation of thiophene.
Introduction of the sec-Butyl Group: The sec-butyl group is introduced via a Friedel-Crafts alkylation reaction using sec-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Amination: The amine group is introduced through a nucleophilic substitution reaction, where the alkylated tetrahydrothiophene reacts with ammonia or an amine derivative.
Oxidation: The sulfur atom in the tetrahydrothiophene ring is oxidized to form the 1,1-dioxide using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize the production of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-(sec-Butyl)tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the 1,1-dioxide back to the corresponding sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amine group under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Various alkylated or acylated derivatives.
Applications De Recherche Scientifique
N-(sec-Butyl)tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of N-(sec-Butyl)tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the sulfur dioxide moiety can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydrothiophene: The parent compound without the sec-butyl and amine groups.
Tetrahydrothiophene 1,1-dioxide: Lacks the sec-butyl and amine groups but contains the oxidized sulfur.
N-Butylamine: Contains the amine group but lacks the tetrahydrothiophene ring and sulfur dioxide moiety.
Uniqueness
N-(sec-Butyl)tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride is unique due to the combination of its sec-butyl group, amine functional group, and oxidized sulfur atom. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Propriétés
IUPAC Name |
N-butan-2-yl-1,1-dioxothiolan-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2S.ClH/c1-3-7(2)9-8-4-5-12(10,11)6-8;/h7-9H,3-6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWFBNUFUMAENN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1CCS(=O)(=O)C1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
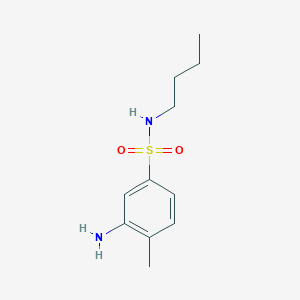
![1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(3-methoxyphenyl)urea](/img/structure/B2524850.png)

![4-[(5-Methyl-2-furyl)methyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2524852.png)
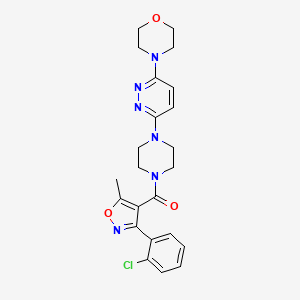
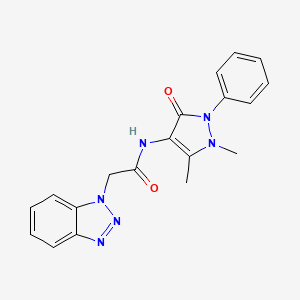
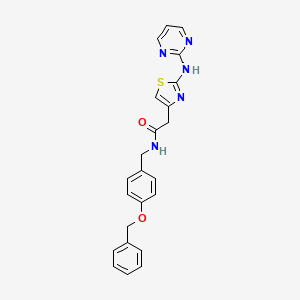
![N-(4-chlorophenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2524861.png)
![N-{2-[(2-chloroacetyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2524862.png)
